molecular formula C21H21N5O3S B2489472 N-(3-acetylphenyl)-2-((4-amino-6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide CAS No. 896166-59-9

N-(3-acetylphenyl)-2-((4-amino-6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide

Cat. No. B2489472
M. Wt: 423.49
InChI Key: XOHWLHNUPKDIHS-UHFFFAOYSA-N
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Description

The compound belongs to a class of chemicals that include triazine derivatives, known for a wide range of biological activities. Triazine derivatives are synthesized through various chemical reactions and have been studied for their potential in medicinal chemistry and other applications. The focus on such compounds is driven by their versatility and the potential for developing new pharmaceuticals and materials.

Synthesis Analysis

The synthesis of triazine derivatives typically involves the condensation of amidines and the cyclization of thiosemicarbazide derivatives. These processes may involve different reagents and catalysts to form the triazine ring. For instance, Mazzone et al. (1987) described the synthesis of acetamides and arylureas derived from oxa(thia)diazoles, which shows a similar approach that could be applied to our compound (Mazzone et al., 1987).

Molecular Structure Analysis

The molecular structure of triazine derivatives, including the specific compound, can be elucidated using spectroscopic techniques such as NMR, IR, and mass spectrometry. These methods provide information about the compound's functional groups, molecular geometry, and electronic structure. For example, the study by Wang et al. (2010) on N-[4-acetyl-4,5-dihydro-5-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-5-methyl-1,3,4-thiadiazol-2-yl]acetamide derivatives established structures through MS, IR, CHN, and 1H NMR data (Wang et al., 2010).

Chemical Reactions and Properties

Triazine derivatives participate in various chemical reactions, demonstrating their reactivity and potential for further modification. These reactions may include nucleophilic substitutions and additions, highlighting the compound's versatility in chemical synthesis. Berest et al. (2011) provided insights into the synthesis and biological activity of novel N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides, which involve complex chemical reactions indicative of the chemical behavior of triazine derivatives (Berest et al., 2011).

Physical Properties Analysis

The physical properties of triazine derivatives, such as solubility, melting point, and stability, are crucial for their practical application. These properties are influenced by the compound's molecular structure and can be determined experimentally. Studies like those conducted by Kovalenko et al. (2012) on substituted triazinoquinazolin acetamides provide valuable data on the physicochemical properties of these compounds (Kovalenko et al., 2012).

Scientific Research Applications

Synthesis and Characterization

The compound is part of a broader class of chemicals known for their complex synthesis and characterization processes. Studies like those conducted by El‐Barbary et al. (2005) delve into the synthesis and characterization of some 1,2,4-triazine derivatives, highlighting the intricate methods involved in creating such compounds and assessing their structures and properties (El‐Barbary et al., 2005).

Biological Activities

Research by Bekircan et al. (2015) investigates novel heterocyclic compounds derived from related triazine structures for their lipase and α-glucosidase inhibition, suggesting potential applications in addressing metabolic disorders (Bekircan et al., 2015). Similarly, studies on derivatives of benzothiazole, another closely related compound, have shown considerable antitumor activity against certain cancer cell lines, indicating the potential for developing new anticancer agents (Yurttaş et al., 2015).

Material Science Applications

In the field of material science, Batibay et al. (2020) explored thioxanthone attached to polyhedral oligomeric silsesquioxane (POSS) nano-photoinitiators for preparing PMMA hybrid networks in air atmosphere, demonstrating the compound's role in advancing materials with improved thermal stability and robustness (Batibay et al., 2020).

Antimicrobial and Antitumor Activities

The antimicrobial and antitumor activities of related compounds have been a significant focus of research. For instance, the evaluation of antioxidant and antitumor activities of some prepared nitrogen heterocycles provides insight into the potential therapeutic applications of these compounds (El-Moneim et al., 2011). Furthermore, the synthesis of fused 1,2,4-triazines as potential antimicrobial and antitumor agents highlights the ongoing exploration into their use in medicine (El-Moneim et al., 2015).

properties

IUPAC Name

N-(3-acetylphenyl)-2-[[4-amino-6-[(4-methylphenyl)methyl]-5-oxo-1,2,4-triazin-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O3S/c1-13-6-8-15(9-7-13)10-18-20(29)26(22)21(25-24-18)30-12-19(28)23-17-5-3-4-16(11-17)14(2)27/h3-9,11H,10,12,22H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOHWLHNUPKDIHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2=NN=C(N(C2=O)N)SCC(=O)NC3=CC=CC(=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-acetylphenyl)-2-((4-amino-6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide

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